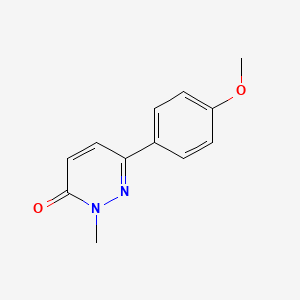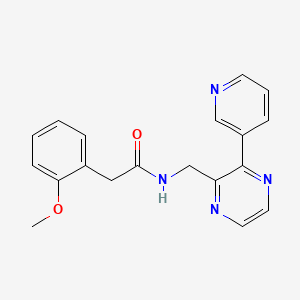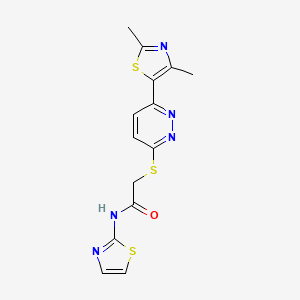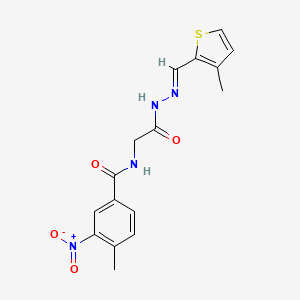
6-(4-Methoxyphenyl)-2-methylpyridazin-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “6-(4-Methoxyphenyl)-2-methylpyridazin-3-one” is a complex organic molecule. It likely contains a pyridazine ring, which is a six-membered ring with two nitrogen atoms, and a methoxyphenyl group, which is a phenyl ring with a methoxy (O-CH3) substituent .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions, including Suzuki cross-coupling reactions . These reactions typically involve the use of boronic acids or boronic esters .Molecular Structure Analysis
The molecular structure of this compound would likely be determined using techniques such as single-crystal X-ray diffraction . This technique can provide detailed information about the arrangement of atoms in a crystal and is commonly used for structural determination of organic compounds .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be determined using a variety of techniques, including spectroscopic methods such as FT-IR, UV–visible, and NMR . These techniques can provide information about the compound’s molecular structure and its interactions with light .科学的研究の応用
Antiproliferative Activity
Compounds with methoxyphenyl-pyridazinone frameworks have been explored for their antiproliferative activity toward human cancer cells. For instance, derivatives synthesized from indanones and phenyl isothiocyanates, featuring methoxy groups at specific positions, have shown promising antiproliferative activities by inhibiting tubulin polymerization and inducing G2/M cell cycle arrest in cancer cells, without affecting antimicrobial and antimalarial activities at certain concentrations (Minegishi et al., 2015).
Anti-inflammatory and Analgesic Activities
Several studies have focused on synthesizing and evaluating derivatives for potential anti-inflammatory and analgesic activities. Notably, compounds like 4-aryl-6-phenylpyridazin-3(2H)-ones have been identified as ideal anti-inflammatory agents with significant selectivity for the COX-2 enzyme, showcasing no ulcerogenic and cardiovascular side effects at lower doses (Sharma & Bansal, 2016).
Corrosion Inhibition
Pyridazinone derivatives have also been studied for their role in corrosion inhibition, particularly for mild steel in hydrochloric acid solutions. The presence of methoxy groups in these compounds has been associated with high corrosion inhibition efficiency, attributed to their strong adsorption on the metal surface, forming a protective layer (Yadav et al., 2016).
Synthesis and Biological Evaluation
Research into the synthesis of novel compounds containing the methoxyphenyl-pyridazinone scaffold has been robust, aiming to explore their biological activities. For example, the synthesis of novel c-Met kinase inhibitors incorporating methoxyphenyl-pyridazine derivatives has demonstrated considerable antitumor activities, indicating potential therapeutic applications (Liu et al., 2020).
Herbicidal Activity
Compounds with dimethoxypyrimidine and related structures have shown significant herbicidal activity. The introduction of methoxy groups on pyrimidine rings contributed to high efficacy, pointing towards potential applications in agricultural chemistry (Nezu et al., 1996).
Safety and Hazards
将来の方向性
特性
IUPAC Name |
6-(4-methoxyphenyl)-2-methylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c1-14-12(15)8-7-11(13-14)9-3-5-10(16-2)6-4-9/h3-8H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAOUGEAPPIJRRJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=CC(=N1)C2=CC=C(C=C2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,6-Dibromo-4-[(trifluoromethyl)sulfonyl]phenol](/img/structure/B2737200.png)

![3-bromo-N-(5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2737203.png)
![N-(benzo[d]thiazol-2-yl)-2-(4-chlorophenoxy)-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2737204.png)

![N-(diphenylmethyl)-3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidine-1-carboxamide](/img/structure/B2737206.png)
![3-chloro-2,2-dimethyl-1-(4-(3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)propan-1-one](/img/structure/B2737208.png)

![5-{[4-(4-Fluorophenyl)piperazinyl]methyl}-2-phenyl-1,3,4-oxadiazole](/img/structure/B2737210.png)

![2-[(2-Methylpropyl)amino]acetic acid hydrochloride](/img/structure/B2737212.png)
